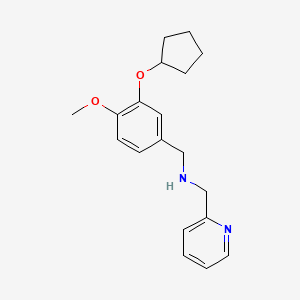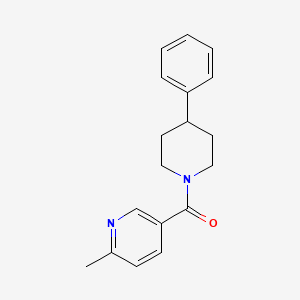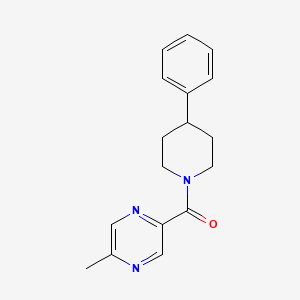
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone, also known as PPYM, is a chemical compound that has been the subject of scientific research due to its potential as a therapeutic agent. PPYM is a small molecule that belongs to the class of piperidine derivatives and has been shown to exhibit various biochemical and physiological effects.
作用机制
The exact mechanism of action of (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone is not fully understood, but it is believed to act on various neurotransmitter systems in the brain, including the serotonin and dopamine systems. (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone has been shown to increase the levels of these neurotransmitters in the brain, which may contribute to its therapeutic effects.
Biochemical and Physiological Effects:
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone has been shown to exhibit various biochemical and physiological effects in animal models. These effects include analgesia, antidepressant-like effects, and anxiolytic effects. (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone has also been shown to exhibit anticonvulsant effects in animal models of epilepsy.
实验室实验的优点和局限性
One advantage of using (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone in lab experiments is that it is a small molecule that can easily penetrate the blood-brain barrier, which is important for studying its effects on the central nervous system. However, one limitation of using (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone in lab experiments is that its exact mechanism of action is not fully understood, which makes it difficult to interpret the results of studies.
未来方向
There are several future directions for research on (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone. One direction is to further investigate its potential as a therapeutic agent for various neurological and psychiatric disorders, such as depression, anxiety, and epilepsy. Another direction is to study its effects on other neurotransmitter systems in the brain, such as the glutamate system. Additionally, further studies are needed to elucidate the exact mechanism of action of (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone and to identify any potential side effects or toxicity.
合成方法
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone can be synthesized using various methods, including the reaction of 4-phenylpiperidine with 3-bromopyridine in the presence of a palladium catalyst. Another method involves the reaction of 4-phenylpiperidine with 3-chloropyridine in the presence of a base and a palladium catalyst.
科学研究应用
(4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone has been studied for its potential as a therapeutic agent in various scientific research studies. One study investigated the effects of (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone on the central nervous system and found that it exhibited antidepressant-like effects in animal models. Another study found that (4-Phenylpiperidin-1-yl)-pyridin-3-ylmethanone exhibited potent analgesic effects in animal models of pain.
属性
IUPAC Name |
(4-phenylpiperidin-1-yl)-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18N2O/c20-17(16-7-4-10-18-13-16)19-11-8-15(9-12-19)14-5-2-1-3-6-14/h1-7,10,13,15H,8-9,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QDDZMUYVBSTMGI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC=CC=C2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[[4-(4-Phenylpiperidine-1-carbonyl)phenyl]methyl]imidazolidine-2,4-dione](/img/structure/B7498989.png)
![N-cyclopropyl-2-[4-(4,5-dimethylthiophene-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498994.png)
![N-cyclopropyl-2-[4-(6-methylpyridine-2-carbonyl)piperazin-1-yl]acetamide](/img/structure/B7498997.png)



![N-(5-chloro-2-methylphenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499018.png)
![N-(4-chloro-2-fluorophenyl)-1-(2-methylpropyl)-2,4-dioxo-7-propan-2-ylpyrido[2,3-d]pyrimidine-5-carboxamide](/img/structure/B7499022.png)




![N-[(2,4-dimethyl-1,3-thiazol-5-yl)carbonyl]glycine](/img/structure/B7499080.png)
![N-(pyridin-2-ylmethyl)-1,8,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-2,7,9,11-tetraen-2-amine](/img/structure/B7499092.png)